4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate
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Overview
Description
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is a complex organic compound that features a trimethoxyphenyl group, a methyleneamino linkage, and a bromobenzenesulfonate moiety
Mechanism of Action
Target of Action
The primary target of the compound 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
The compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, thereby inhibiting the activation of the receptor and the subsequent signal transduction pathway. This leads to a decrease in the proliferation of cancer cells that overexpress EGFR .
Biochemical Pathways
The compound affects the EGFR signaling pathway . The EGFR signaling pathway is one of the most important pathways that regulate growth, survival, proliferation, and differentiation in mammalian cells. Key downstream effects of EGFR activation include cellular proliferation, angiogenesis, and survival signaling .
Pharmacokinetics
The compound’smolecular weight is 506.366 , and it has a density of 1.4±0.1 g/cm3 . Its boiling point is 629.0±55.0 °C at 760 mmHg . These properties might influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The compound’s action results in the inhibition of the growth and prognosis of cancer cells . It can alter the mitochondrial membrane potential (MMP) and significantly reduce the reactive oxygen species (ROS) levels in lung cancer cells . This is a vital prerequisite for better plausible EGFR inhibitors devoid of cardiotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate typically involves a multi-step process. One common method starts with the preparation of 3,4,5-trimethoxybenzaldehyde, which is then reacted with aniline to form the Schiff base. This intermediate is subsequently reacted with 4-bromobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-cancer agent by inhibiting tubulin polymerization and other cellular targets.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar mechanism of action.
Uniqueness
4-(((3,4,5-Trimethoxyphenyl)methylene)amino)phenyl 4-bromobenzenesulfonate is unique due to its combination of a trimethoxyphenyl group and a bromobenzenesulfonate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl] 4-bromobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrNO6S/c1-27-20-12-15(13-21(28-2)22(20)29-3)14-24-17-6-8-18(9-7-17)30-31(25,26)19-10-4-16(23)5-11-19/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGCVQVZZJQZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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